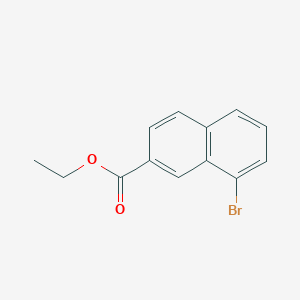![molecular formula C8H15N3O4 B13903571 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid CAS No. 171738-82-2](/img/structure/B13903571.png)
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid typically involves the reaction of glycine derivatives with appropriate reagents under controlled conditions. One common method includes the use of protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens or alkylating agents, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Glycine: The simplest amino acid, serving as a precursor for 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid.
Alanine: Another amino acid with similar structural features.
Serine: An amino acid with a hydroxyl group, offering different reactivity compared to glycine derivatives.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it valuable for research and industrial applications .
Propiedades
Número CAS |
171738-82-2 |
|---|---|
Fórmula molecular |
C8H15N3O4 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-[2-(2-aminopropanoylamino)propanoylamino]acetic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13) |
Clave InChI |
RLMISHABBKUNFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


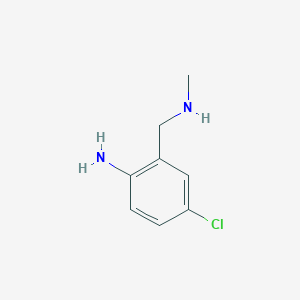
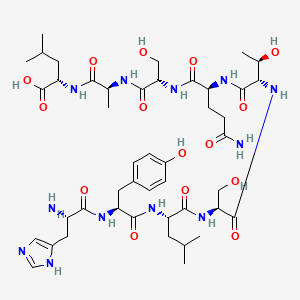
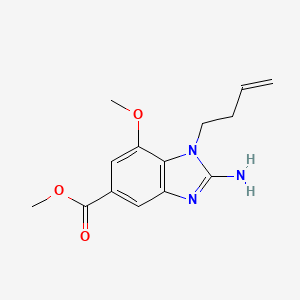
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
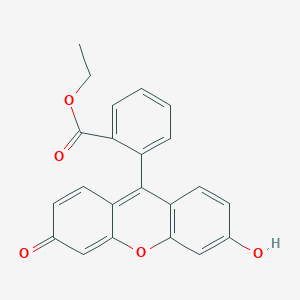

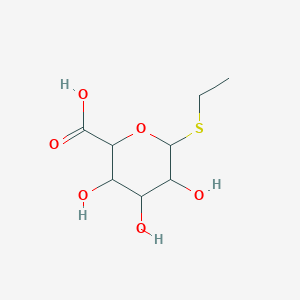


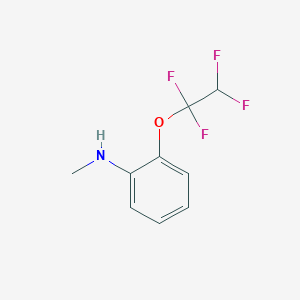
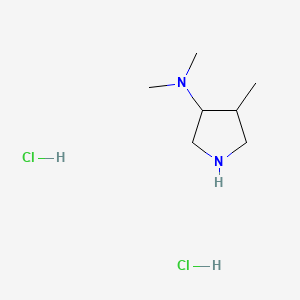
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)

